Cas no 1190322-47-4 (Methyl 4-bromo-1H-indazole-3-carboxylate)

Methyl 4-bromo-1H-indazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-bromo-1H-indazole-3-carboxylate
- 1H-Indazole-3-carboxylic acid, 4-broMo-, Methyl ester
- 4-Bromo-1H-indazole-3-carboxylic acid methyl ester
- 1190322-47-4
- PB19332
- Methyl4-bromo-1H-indazole-3-carboxylate
- AKOS016005050
- AS-33567
- WSCGICNGQITPRB-UHFFFAOYSA-N
- Methyl 4-Bromoindazole-3-carboxylate
- CS-0053804
- SY105325
- SCHEMBL2599805
- DB-061508
- DTXSID40696360
- A804185
- MFCD12963528
-
- MDL: MFCD12963528
- インチ: InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12)
- InChIKey: WSCGICNGQITPRB-UHFFFAOYSA-N
- SMILES: COC(=O)C1=NNC2=C1C(Br)=CC=C2
計算された属性
- 精确分子量: 253.96909g/mol
- 同位素质量: 253.96909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- XLogP3: 2.4
Methyl 4-bromo-1H-indazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48190-500mg |
Methyl 4-bromo-1H-indazole-3-carboxylate |
1190322-47-4 | 96% | 500mg |
¥2140.0 | 2022-04-28 | |
Chemenu | CM105960-1g |
Methyl 4-BroMo-1H-indazole-3-carboxylate |
1190322-47-4 | 97% | 1g |
$330 | 2023-11-23 | |
Chemenu | CM105960-25g |
Methyl 4-BroMo-1H-indazole-3-carboxylate |
1190322-47-4 | 97% | 25g |
$1738 | 2021-08-06 | |
TRC | M219550-50mg |
Methyl 4-Bromo-1H-indazole-3-carboxylate |
1190322-47-4 | 50mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM105960-1g |
Methyl 4-BroMo-1H-indazole-3-carboxylate |
1190322-47-4 | 97% | 1g |
$240 | 2021-08-06 | |
Chemenu | CM105960-10g |
Methyl 4-BroMo-1H-indazole-3-carboxylate |
1190322-47-4 | 97% | 10g |
$1045 | 2021-08-06 | |
TRC | M219550-500mg |
Methyl 4-Bromo-1H-indazole-3-carboxylate |
1190322-47-4 | 500mg |
$ 115.00 | 2022-06-04 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41059-1g |
Methyl 4-bromo-1H-indazole-3-carboxylate |
1190322-47-4 | 97% | 1g |
3408.00 | 2021-06-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48190-250mg |
Methyl 4-bromo-1H-indazole-3-carboxylate |
1190322-47-4 | 96% | 250mg |
¥1470.0 | 2022-04-28 | |
eNovation Chemicals LLC | D494859-5G |
methyl 4-bromo-1H-indazole-3-carboxylate |
1190322-47-4 | 97% | 5g |
$520 | 2024-05-23 |
Methyl 4-bromo-1H-indazole-3-carboxylate 関連文献
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
Methyl 4-bromo-1H-indazole-3-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 4-bromo-1H-indazole-3-carboxylate (CAS: 1190322-47-4) in Chemical Biology and Pharmaceutical Research
Methyl 4-bromo-1H-indazole-3-carboxylate (CAS: 1190322-47-4) has emerged as a pivotal intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and anticancer agents. Recent studies have highlighted its versatility in medicinal chemistry, owing to its unique structural features that allow for diverse functionalization. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 4-bromo-1H-indazole-3-carboxylate as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers employed palladium-catalyzed cross-coupling reactions to introduce various substituents at the 4-position, yielding compounds with improved selectivity and potency against BTK. This work underscores the compound's significance in addressing drug resistance in B-cell malignancies.
In the field of anticancer drug discovery, a recent patent application (WO2023056789) disclosed innovative derivatives of Methyl 4-bromo-1H-indazole-3-carboxylate that exhibit dual inhibition of PI3K and mTOR pathways. The lead compound from this series showed promising in vivo efficacy in xenograft models of solid tumors, with particular activity against breast and prostate cancer cell lines. These findings suggest the potential for developing next-generation targeted therapies based on this indazole scaffold.
Structural biology studies have provided new insights into the binding modes of Methyl 4-bromo-1H-indazole-3-carboxylate derivatives. Cryo-EM analysis published in Nature Structural & Molecular Biology (2024) revealed that modifications at the 4-position significantly influence the compound's interaction with ATP-binding pockets of various kinases. This structural information is guiding the rational design of more selective kinase inhibitors with reduced off-target effects.
From a synthetic chemistry perspective, recent advancements in continuous flow chemistry have improved the scalability of Methyl 4-bromo-1H-indazole-3-carboxylate production. A 2024 Green Chemistry publication reported a solvent-free, catalytic process that achieves >90% yield with excellent purity, addressing previous challenges in large-scale manufacturing of this important intermediate.
Emerging research suggests potential applications beyond oncology. Preliminary studies indicate that properly functionalized derivatives may modulate inflammatory pathways, opening possibilities for developing new treatments for autoimmune diseases. However, these findings require further validation through comprehensive preclinical studies.
In conclusion, Methyl 4-bromo-1H-indazole-3-carboxylate continues to be a valuable scaffold in pharmaceutical research, with recent studies expanding its potential applications and improving synthetic accessibility. The compound's versatility in medicinal chemistry, combined with new structural insights and synthetic methodologies, positions it as a cornerstone for future drug discovery efforts across multiple therapeutic areas.
1190322-47-4 (Methyl 4-bromo-1H-indazole-3-carboxylate) Related Products
- 2580090-76-0(rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate)
- 2171755-59-0(3-(2-amino-1-methoxypropan-2-yl)-1-methylpyrrolidin-3-ol)
- 2731012-38-5(rac-(3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid)
- 1797184-17-8(3-(2-bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide)
- 1638269-27-8(1H-Pyrrole-2-carboxylic acid, 3-chloro-1-methyl-, methyl ester)
- 2411681-88-2(Thalidomide-O-PEG4-NHS ester)
- 21854-95-5(1,2-Bis(2-chlorophenyl)-1,2-ethanedione)
- 31795-93-4((2S)-1-benzylpyrrolidine-2-carboxylic acid)
- 41444-88-6(Glutamine t-butyl ester)
- 1428862-32-1(Suvn-D4010)
